molecular formula C7H16N2 B2920026 甲基-((R)-1-甲基-哌啶-3-基)-胺 CAS No. 1354007-31-0

甲基-((R)-1-甲基-哌啶-3-基)-胺

货号 B2920026
CAS 编号: 1354007-31-0
分子量: 128.219
InChI 键: KGECUXOREWNBGK-SSDOTTSWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used to determine the three-dimensional structure of a molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, and chemical stability. Spectroscopic properties (UV-Vis, IR, NMR, etc.) may also be included .

科学研究应用

手性受阻酰胺的构象分析

A. Rauk 等人(1983 年)进行的研究调查了酰胺衍生物的静态和动态结构,重点关注在理解有机化学和药物化学中的分子相互作用和反应中起关键作用的构象分析。该研究重点介绍了哌啶环采用的独特构象,表明立体化学在设计生物活性化合物中的重要性 (Rauk、Tavares、Khan、Borkent 和 Olson,1983 年)

生长激素促分泌剂的串联质谱

X. 秦在 2002 年的研究探讨了生长激素促分泌剂的质谱,揭示了酰胺键断裂和气相重排的见解。这项研究对新药的开发和分析具有影响,展示了甲基-((R)-1-甲基-哌啶-3-基)-胺在药物分析中的效用 (秦,2002 年)

三官能胺与二丙烯酰胺的迈克尔加成聚合

丁旺等(2005 年)对三官能胺与二丙烯酰胺的聚合进行了研究,这有助于聚合物科学领域。该研究提供了对聚合的清晰理解,从而产生了新型线性聚(酰胺胺),并为开发具有特定性质的材料开辟了新途径 (王、刘、胡、洪和潘,2005 年)

卡帕-阿片受体拮抗剂的药理学表征

S. 格林伍德等人(2011 年)对卡帕-阿片受体拮抗剂的药理学表征的研究强调了该化合物在治疗抑郁症和成瘾障碍方面的潜力。这项研究举例说明了甲基-((R)-1-甲基-哌啶-3-基)-胺衍生物在神经科学中的治疗应用 (格林伍德、卢、施密特、瓦纳斯-弗劳利、萨万特-巴萨克、米勒、麦克莱恩、弗里曼、王、麦克劳克林和维霍斯特,2011 年)

用于快速活性自由基聚合的胺添加剂

滨崎真也等人(2002 年)探讨了胺添加剂在增强活性自由基聚合的控制和速率中的作用,这对于材料科学和工程至关重要。这项研究强调了甲基-((R)-1-甲基-哌啶-3-基)-胺在开发具有受控特性的高级聚合物中的重要性 (滨崎、上垣内和泽本,2002 年)

作用机制

Target of Action

Methyl-(®-1-methyl-piperidin-3-yl)-amine is structurally similar to Methylphenidate , a central nervous system stimulant used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy . The primary targets of Methylphenidate, and likely Methyl-(®-1-methyl-piperidin-3-yl)-amine, are the norepinephrine and dopamine transporters, which it inhibits .

Mode of Action

The compound acts as a norepinephrine and dopamine reuptake inhibitor (NDRI), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action . This results in increased stimulation of the central nervous system, improving symptoms of ADHD such as distractibility, short attention span, hyperactivity, emotional lability, and impulsivity .

Biochemical Pathways

The compound’s action on norepinephrine and dopamine neurotransmission affects various biochemical pathways. For instance, it influences the phenylpropanoid pathway (PPP), methylerythritol phosphate (MEP) pathway, and mevalonic acid (MVA) pathway . These pathways are involved in the biosynthesis of secondary metabolites, which play key roles in various biological processes .

Pharmacokinetics

Based on its structural similarity to methylphenidate, it is likely to undergo extensive first-pass metabolism, primarily by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . This could result in poor oral bioavailability and vulnerability to pharmacokinetic drug interactions .

Result of Action

The molecular and cellular effects of Methyl-(®-1-methyl-piperidin-3-yl)-amine’s action are likely to be similar to those of Methylphenidate. This includes enhanced cognitive function, reduced impulsivity, and improved sustained attention . At the cellular level, the compound’s action could lead to changes in DNA methylation, potentially influencing gene expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl-(®-1-methyl-piperidin-3-yl)-amine. For instance, factors such as light, temperature, and salinity can affect the biosynthesis and stability of essential oils, which are structurally similar to this compound . Additionally, diet and living habits can influence the compound’s action through changes in DNA methylation .

安全和危害

This involves understanding the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are a good source of this information .

属性

IUPAC Name

(3R)-N,1-dimethylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-8-7-4-3-5-9(2)6-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGECUXOREWNBGK-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-((R)-1-methyl-piperidin-3-yl)-amine

CAS RN

1354007-31-0
Record name (3R)-N,1-dimethylpiperidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。